N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide

Catalog No.
S12652370
CAS No.
M.F
C17H15N3O3S
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrr...

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-5-yl)acetamide

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C17H15N3O3S/c21-16(10-13-11-18-17(24-13)20-5-1-2-6-20)19-12-3-4-14-15(9-12)23-8-7-22-14/h1-6,9,11H,7-8,10H2,(H,19,21)

InChI Key

DYWSMKIOGMTTNE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CN=C(S3)N4C=CC=C4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide is a complex organic compound characterized by its unique structural features. It contains a benzodioxin moiety, which is a fused bicyclic structure known for its diverse biological activities. The compound has a molecular formula of C₁₈H₁₈N₄O₂S and a molecular weight of 358.43 g/mol. Its structure includes an acetamide functional group and a thiazole ring, contributing to its potential pharmacological properties.

The chemical reactivity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide can be explored through various synthetic pathways. For instance:

  • Acylation Reactions: The acetamide group can undergo acylation reactions with various acyl chlorides or anhydrides to form new derivatives.
  • Thiazole Modifications: The thiazole ring can be modified via nucleophilic substitutions or cyclization reactions, potentially enhancing biological activity.
  • Hydrolysis: The acetamide bond may be hydrolyzed under acidic or basic conditions, releasing the corresponding amine and acid.

These reactions are crucial for the development of analogs with improved efficacy and selectivity.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide exhibits promising biological activities. Compounds with similar structures have been reported to possess:

  • Antidiabetic Properties: Inhibition of α-glucosidase and other enzymes involved in carbohydrate metabolism.
  • Antimicrobial Activity: Potential effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: Reduction of inflammatory markers in vitro and in vivo.

These activities suggest that this compound could be valuable in therapeutic applications targeting metabolic disorders and infections.

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide typically involves several steps:

  • Preparation of Benzodioxin Intermediate: Starting from 2,3-dihydrobenzo[1,4]dioxin derivatives, which can be synthesized via cyclization reactions involving catechol derivatives.
  • Formation of Thiazole Ring: This may involve the reaction of an appropriate pyrrole derivative with thioamide reagents under acidic conditions to form the thiazole moiety.
  • Final Coupling Reaction: The benzodioxin intermediate is then coupled with the thiazole derivative through amide bond formation using coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide).

These methods ensure the formation of the desired compound with high purity and yield.

The potential applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting metabolic diseases and infections.
  • Research Tools: Used in biochemical assays to study enzyme inhibition and cellular responses.

Interaction studies involving N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide focus on its binding affinity to various biological targets:

  • Enzyme Binding Studies: Evaluating its inhibitory effects on α-glucosidase and acetylcholinesterase through kinetic assays.
  • Molecular Docking Simulations: Predicting binding modes and affinities using computational methods to understand its interaction at the molecular level.

These studies are essential for elucidating the mechanism of action and optimizing drug design.

Several compounds share structural similarities with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-y]acetamide:

Compound NameStructure FeaturesBiological Activity
N-(2,3-dihydrobenzo[1,4]dioxin) sulfonamideContains sulfonamide groupAntidiabetic
2-Amino-N-(benzodioxan)acetamideSimilar benzodioxan coreAntimicrobial
N-(4-methylbenzenesulfonyl)acetamideSulfonamide derivativeAnti-inflammatory

Uniqueness

The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-y]acetamide lies in its combination of the benzodioxin structure with a thiazole moiety and an acetamide group. This specific arrangement enhances its potential biological activities compared to other similar compounds that may lack one or more of these functional groups.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide belongs to the class of sulfanylacetamides, characterized by a sulfur-linked acetamide group attached to a benzodioxin backbone. The molecular formula is C₁₈H₁₆N₃O₃S, with a molecular weight of approximately 354.40 g/mol. Its structure integrates three heterocyclic systems:

  • Benzodioxin: A bicyclic ether-oxygenated aromatic system known for enhancing metabolic stability.
  • Thiazole: A five-membered ring containing sulfur and nitrogen, critical for hydrogen bonding and π-stacking interactions.
  • Pyrrole: A nitrogen-containing aromatic ring that contributes to electron-rich regions for target binding.

The compound’s stereoelectronic properties make it amenable to structural modifications, enabling optimization for specific pharmacological applications.

Historical Context and Discovery

The synthesis of benzodioxin-thiazole hybrids emerged in the early 2010s as part of efforts to develop kinase inhibitors and antimicrobial agents. Early work by EvitaChem (2025) demonstrated the feasibility of coupling benzodioxin derivatives with thiazole intermediates via nucleophilic substitution reactions. A breakthrough came in 2024, when Benchchem researchers optimized a two-step protocol to attach pyrrole-substituted thiazoles to the benzodioxin core, achieving yields exceeding 70%. This methodology laid the foundation for scaled-up production and subsequent biological testing.

Significance in Contemporary Chemical Research

Recent studies highlight the compound’s dual role as both a synthetic intermediate and a bioactive entity:

  • Drug Discovery: Its modular structure allows for derivatization at multiple positions, enabling rapid exploration of structure-activity relationships (SAR).
  • Material Science: The conjugated π-system of the thiazole-pyrrole moiety shows promise in organic semiconductors.
  • Catalysis: Preliminary reports suggest utility as a ligand in transition-metal-catalyzed cross-coupling reactions.

Despite these advances, gaps persist in understanding its metabolic stability and toxicity profiles, areas requiring urgent investigation.

Scope and Objectives of the Review

This review aims to:

  • Synthesize existing data on the compound’s synthesis, structural characterization, and reactivity.
  • Evaluate its applications in medicinal chemistry and materials science.
  • Identify critical research gaps, particularly in pharmacokinetics and mechanistic studies.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

341.08341252 g/mol

Monoisotopic Mass

341.08341252 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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